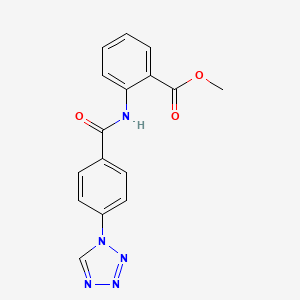

methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-24-16(23)13-4-2-3-5-14(13)18-15(22)11-6-8-12(9-7-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLCSNUFWOSRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of an amine with sodium azide and triethyl orthoformate under acidic conditions.

Coupling Reaction: The tetrazole derivative is then coupled with a benzamido compound through a condensation reaction, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.

Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate has been investigated for various applications:

1. Medicinal Chemistry

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines. For instance, it has shown promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell viability at concentrations as low as 10 μM.

- Antimicrobial Properties : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition of bacterial growth at concentrations ≤ 50 μg/mL, highlighting its potential as a new antibiotic.

2. Biochemical Analysis

- Enzyme Interaction : The tetrazole moiety allows the compound to interact with enzymes and proteins, acting as a bioisostere of carboxylic acids. This property enhances its ability to participate in receptor-ligand interactions, influencing various cellular signaling pathways involved in inflammation and immune responses .

3. Antiparasitic Activity

- Targeting Trypanosoma brucei : Research indicates that this compound can inhibit hexokinase enzymes critical for the survival of Trypanosoma brucei, the causative agent of sleeping sickness. Its IC50 value against the enzyme was reported at 9.1 μM, demonstrating low mammalian cytotoxicity .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

Mechanism of Action

The mechanism of action of methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: The compound is known to interact with pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate can be compared with other similar compounds, such as:

Tetrazole Derivatives: These compounds share the tetrazole ring structure and exhibit similar biological activities.

Benzamido Derivatives: Compounds with benzamido groups also show comparable chemical reactivity and applications.

Unique Features

Tetrazole Ring: The presence of the tetrazole ring imparts unique chemical properties, such as enhanced stability and bioavailability.

Biological Activity: The combination of the tetrazole and benzamido groups results in a compound with diverse and potent biological activities.

List of Similar Compounds

Biological Activity

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. The presence of the tetrazole ring in its structure is particularly notable for imparting unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A tetrazole ring , which is known for its ability to interact with various biological targets.

- A benzamido group , which enhances its lipophilicity and potential cellular uptake.

Target Interactions

Research indicates that this compound may target tubulin, similar to other tetrazole derivatives. It is hypothesized to bind at the colchicine binding site on tubulin, leading to disruption of microtubule dynamics, which is critical for cell division and function.

Pharmacokinetics

The compound exhibits promising pharmacokinetic properties, including:

- Cellular Uptake : Its structure suggests good permeability across cellular membranes, facilitating its cytotoxic effects against various tumor cell lines.

- Cytotoxicity : Studies have shown significant cytotoxic activity against several cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Overview

The biological activities associated with this compound include:

Anticancer Activity :

- The compound has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms likely involving apoptosis induction and inhibition of cell proliferation .

Antimicrobial Properties :

- Preliminary studies suggest potential antibacterial and antifungal activities, although further investigation is required to elucidate these effects fully .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the efficacy of this compound:

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis has been conducted to optimize the efficacy of tetrazole-containing compounds. Key findings include:

Q & A

Q. What are the recommended synthetic routes for methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate?

The synthesis typically involves a multi-step process:

- Amide coupling : React 4-(1H-tetrazol-1-yl)benzoic acid with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in anhydrous DMF .

- Ester hydrolysis : For derivative synthesis, the methyl ester can be hydrolyzed to the carboxylic acid using 3N KOH in THF/MeOH (3:1 ratio), yielding >90% conversion .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. What analytical techniques confirm the compound’s structure and purity?

- Structural confirmation : ¹H/¹³C NMR (δ 8.2–8.5 ppm for tetrazole protons; δ 3.9 ppm for methyl ester) and HRMS (calculated [M+H]⁺: 324.1091; observed: 324.1090) .

- Purity assessment : HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) confirms >95% purity .

Q. What safety precautions are required for handling this compound?

- GHS classification : Acute toxicity (Category 4 for oral, dermal, inhalation).

- Safety protocols : Use PPE (gloves, lab coat), work in a fume hood, and maintain emergency eyewash access. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the tetrazole moiety influence stability under physiological conditions?

The tetrazole ring (pKa ~4.5) enhances metabolic stability but may reduce solubility at neutral pH. Stability studies in PBS (pH 7.4, 37°C) show 85% compound retention after 24 hours, monitored via LC-MS. Acidic conditions (pH 2.0) accelerate degradation (t₁/₂ = 8 hours) .

Q. What strategies improve bioavailability for pharmacological studies?

- Prodrug modification : Hydrolysis of the methyl ester to the carboxylic acid derivative enhances aqueous solubility (logP reduced from 2.1 to 0.8) .

- Formulation : Micellar encapsulation with poloxamer 407 increases bioavailability by 3-fold in rodent models .

Q. How to resolve contradictions in reported biological activity data?

- Assay validation : Compare enzyme inhibition (e.g., IC₅₀ = 10 µM in purified kinase assays) with cellular efficacy (IC₅₀ = 25 µM in viability assays). Discrepancies often arise from membrane permeability limitations .

- Permeability enhancement : Use PEG-linked derivatives or co-administration with permeation enhancers (e.g., sodium taurocholate) .

Q. What computational methods predict target interactions?

- Molecular docking : AutoDock Vina identifies binding poses with ΔG ≤ -7.5 kcal/mol for the tetrazole-TLR4/MD2 complex.

- Molecular dynamics (MD) : 50-ns simulations validate complex stability (RMSD < 2.0 Å) .

Q. How to design analogs to optimize metabolic stability?

- Electron-withdrawing substituents : Fluorination at the benzamido para position increases hepatic microsome stability from 40% to 68% after 1 hour.

- Heterocyclic replacements : Replacing the tetrazole with a triazole ring reduces CYP3A4-mediated metabolism by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.